3,3'-Thiodipropionic acid

Catalog No.
S545214
CAS No.
111-17-1
M.F
C6H10O4S
M. Wt
178.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Thiodipropionic acid

CAS Number

111-17-1

Product Name

3,3'-Thiodipropionic acid

IUPAC Name

3-(2-carboxyethylsulfanyl)propanoic acid

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

InChI

InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI Key

ODJQKYXPKWQWNK-UHFFFAOYSA-N

SMILES

C(CSCCC(=O)O)C(=O)O

solubility

0.21 M
FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C
37.2 mg/mL at 26 °C

Synonyms

Thiodipropionic acid; TDPA; Thiahydracrylic acid; Thiodihydracrylic acid;

Canonical SMILES

C(CSCCC(=O)O)C(=O)O

The exact mass of the compound 3,3'-Thiodipropionic acid is 178.03 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.21 mfreely sol in hot water, alc, acetone; 1 g dissolves in 26.9 ml water @ 26 °c37.2 mg/ml at 26 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3,3'-Thiodipropionic acid (CAS 111-17-1), commonly referred to as TDPA, is a highly stable, thioether-containing dicarboxylic acid utilized primarily as a secondary antioxidant, metal chelator, and reactive monomer. Unlike volatile free thiols, TDPA is an odorless crystalline solid (melting point 131–134 °C) that provides robust hydroperoxide decomposition capabilities without processing liabilities. It is widely procured as a foundational building block for synthesizing intrinsically stabilized polythioesters and polyamides, as well as a direct thiosynergist in aqueous formulations where lipophilic antioxidants fail. Its dual carboxylic acid functionality, combined with a central sulfur atom, allows for versatile esterification, salt formation, and transition metal passivation in demanding industrial environments .

Substituting 3,3'-thiodipropionic acid with standard aliphatic diacids (such as adipic acid) completely eliminates the thioether linkage, stripping the resulting polymer or formulation of its intrinsic hydroperoxide-decomposing and metal-chelating properties. Attempting to use free thiols like 3-mercaptopropionic acid (3-MPA) as an alternative introduces severe processing liabilities, including high volatility, foul odor, and premature oxidative crosslinking (disulfide formation) during high-temperature melt processing. Furthermore, while its downstream esters (e.g., dilauryl thiodipropionate, DLTDP) are excellent for hydrophobic polyolefins, they cannot substitute for TDPA in aqueous systems or step-growth polymerization, as they lack both water solubility and the reactive free carboxyl groups required for polycondensation and metal salt formation [1].

Thermal Stability and Processing Volatility vs. 3-Mercaptopropionic Acid

When selecting a sulfur-containing precursor for polymer synthesis or surface modification, processing stability is paramount. 3-Mercaptopropionic acid (3-MPA) is a volatile liquid that readily oxidizes to disulfides and emits a strong, objectionable odor during handling. In contrast, TDPA is an odorless, crystalline solid with a boiling point exceeding 280 °C and excellent thermal stability. This allows TDPA to undergo high-temperature melt polycondensation without the premature crosslinking, toxic outgassing, or handling hazards associated with free thiols .

Evidence DimensionProcessing state and volatility
Target Compound DataOdorless solid, MP 131-134 °C, stable at polycondensation temperatures
Comparator Or Baseline3-MPA (Volatile, odorous liquid, prone to rapid disulfide oxidation)
Quantified DifferenceElimination of volatile sulfur emissions and premature oxidation during >150 °C processing
ConditionsHigh-temperature compounding and melt polymerization

Ensures safe, reproducible, and scalable industrial manufacturing without the environmental and handling liabilities of volatile thiols.

Aqueous Solubility and Reactive Functionality vs. DLTDP

For aqueous formulations and metal passivation, lipophilic thiosynergists are ineffective. Dilauryl thiodipropionate (DLTDP), the esterified derivative of TDPA, is highly hydrophobic and practically insoluble in water. TDPA, retaining its free dicarboxylic acid groups, achieves an aqueous solubility of approximately 40 g/L at 25 °C. This solubility, coupled with its ability to form water-soluble salts and chelate transition metals, makes TDPA the mandatory choice for water-based functional fluids and cosmetic antioxidant systems where DLTDP would precipitate.

Evidence DimensionAqueous solubility
Target Compound Data~40 g/L at 25 °C
Comparator Or BaselineDLTDP (Insoluble in water)
Quantified Difference>40 g/L solubility advantage in aqueous media
ConditionsAqueous formulation at ambient temperature (25 °C)

Dictates the procurement choice for water-based systems, electroplating baths, or aqueous cosmetics requiring secondary antioxidant protection.

Intrinsic Polymer Stabilization vs. Adipic Acid

In the synthesis of specialty polyamides and polyesters, replacing a standard C6 aliphatic diacid with TDPA introduces built-in secondary antioxidant capacity. While adipic acid provides structural integrity, it offers zero resistance to oxidative degradation. Incorporating TDPA introduces a thioether linkage that actively decomposes hydroperoxides into stable alcohols during long-term thermal aging. Polymers synthesized with TDPA exhibit significantly delayed thermal degradation and improved color retention compared to their adipic acid counterparts, reducing the need for leachable, low-molecular-weight antioxidant additives .

Evidence DimensionHydroperoxide decomposition capacity in polymer backbone
Target Compound DataActive thioether converts ROOH to stable alcohols
Comparator Or BaselineAdipic acid (Zero hydroperoxide decomposition capacity)
Quantified DifferenceTransition from a passive structural backbone to an actively stabilizing, oxidation-resistant backbone
ConditionsLong-term thermal aging of step-growth polymers

Enables the production of intrinsically stabilized, high-performance polymers for demanding automotive, aerospace, or electronic applications.

Monomer for Intrinsically Stabilized Polymers

Directly utilized as a dicarboxylic acid in the polycondensation of polyamides, polyesters, and polythioesters. By replacing standard aliphatic diacids like adipic acid, TDPA embeds long-term thermal and oxidative resistance directly into the polymer backbone, preventing additive leaching in high-performance materials[1].

Aqueous Antioxidant Formulations

Formulated into water-based functional fluids, metalworking lubricants, and cosmetics where traditional lipophilic thiosynergists (like DLTDP) fail due to insolubility. Its 40 g/L water solubility ensures homogeneous antioxidant protection in aqueous phases [2].

Precursor for Custom Thiosynergists

Procured as the foundational intermediate for synthesizing specialized thiodipropionate esters (e.g., DLTDP, DSTDP). Its dual reactive carboxyl groups allow manufacturers to tailor the lipophilicity of the final antioxidant for specific polyolefin, PVC, or rubber stabilization requirements [2].

Transition Metal Chelation and Passivation

Applied in electroplating baths and surface treatments where the synergistic action of the thioether and dual carboxyl groups effectively chelates transition metals, preventing metal-catalyzed oxidative degradation of surrounding organic components [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder
Solid

Color/Form

NACREOUS LEAFLETS FROM HOT WATER

XLogP3

-0.1

Exact Mass

178.03

Appearance

Solid powder

Melting Point

129.0 °C
134 °C
134°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3BBK323ED8

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (65.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (34.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

111-17-1

Wikipedia

Thiodipropionic acid

Use Classification

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Methods of Manufacturing

BRITISH PATENT 571,628 (1945 TO AM CYANAMID CO); GRESHAM, SHAVER, US PATENT 2,449,992 (1948 TO BF GOODRICH).

General Manufacturing Information

Paint and coating manufacturing
Propanoic acid, 3,3'-thiobis-: ACTIVE
OTHER ANTIOXIDANTS, WHICH ARE FOOD APPROVED BUT FIND LITTLE COMMERCIAL USE, INCLUDE THIODIPROPIONIC ACID ... THESE ANTIOXIDANTS ARE RELATIVELY INEFFECTIVE &, LIKE MANY SULFUR-CONTAINING COMPOUNDS, CAUSE ODOR & FLAVOR PROBLEMS IN EDIBLE FATS.
SEVERAL ANTIOXIDANTS /INCLUDING THIODIPROPIONIC ACID/ ARE CLEARED FOR USE IN FOOD PACKAGING BY PRIOR SANCTION. SUCH APPROVAL IS BASED ON THE STIPULATION THAT NO MORE THAN 50 PPM OF THE ANTIOXIDANT SHALL BECOME A PART OF THE PACKAGED FOOD.
USE IN FOODS RESTRICTED TO 0.02% OF FAT & OIL CONTENT, INCLUDING ESSENTIAL OILS.

Analytic Laboratory Methods

3,3'-THIODIPROPIONIC ACID ISOLATED FROM FOOD PRODUCTS BY EXTRACTION WITH 70% ETHANOL.

Dates

Last modified: 08-15-2023
1: Doberstein C, Grote J, Wübbeler JH, Steinbüchel A. Polythioester synthesis in Ralstonia eutropha H16: novel insights into 3,3'-thiodipropionic acid and 3,3'-dithiodipropionic acid catabolism. J Biotechnol. 2014 Aug 20;184:187-98. doi: 10.1016/j.jbiotec.2014.05.022. Epub 2014 Jun 3. PubMed PMID: 24953213.
2: Wübbeler JH, Hiessl S, Meinert C, Poehlein A, Schuldes J, Daniel R, Steinbüchel A. The genome of Variovorax paradoxus strain TBEA6 provides new understandings for the catabolism of 3,3'-thiodipropionic acid and hence the production of polythioesters. J Biotechnol. 2015 Sep 10;209:85-95. doi: 10.1016/j.jbiotec.2015.06.390. Epub 2015 Jun 11. PubMed PMID: 26073999.
3: Wübbeler JH, Bruland N, Wozniczka M, Steinbüchel A. Biodegradation of the xenobiotic organic disulphide 4,4'-dithiodibutyric acid by Rhodococcus erythropolis strain MI2 and comparison with the microbial utilization of 3,3'-dithiodipropionic acid and 3,3'-thiodipropionic acid. Microbiology. 2010 Apr;156(Pt 4):1221-33. doi: 10.1099/mic.0.036178-0. Epub 2009 Dec 3. PubMed PMID: 19959574.
4: Diamante C, Fiume MZ, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Alan Andersen F. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. Int J Toxicol. 2010 Jul;29(4 Suppl):137S-50S. doi: 10.1177/1091581810373150. PubMed PMID: 20634504.
5: Khairy H, Wübbeler JH, Steinbüchel A. The NADH:flavin oxidoreductase Nox from Rhodococcus erythropolis MI2 is the key enzyme of 4,4'-dithiodibutyric acid degradation. Lett Appl Microbiol. 2016 Dec;63(6):434-441. doi: 10.1111/lam.12662. Epub 2016 Nov 3. PubMed PMID: 27564089.
6: Bruland N, Wübbeler JH, Steinbüchel A. 3-mercaptopropionate dioxygenase, a cysteine dioxygenase homologue, catalyzes the initial step of 3-mercaptopropionate catabolism in the 3,3-thiodipropionic acid-degrading bacterium variovorax paradoxus. J Biol Chem. 2009 Jan 2;284(1):660-72. doi: 10.1074/jbc.M806762200. Epub 2008 Nov 10. PubMed PMID: 19001372.
7: Kamei Y, Nagai A, Nishida H, Kimura H, Endo T. Biosynthesis and biodegradability of copolythioesters from 3,3'-thiodipropionic acid and plant oils by Cupriviadus necator. Macromol Biosci. 2007 Mar 8;7(3):364-72. PubMed PMID: 17370275.
8: Fehling E, Klein E, Vosmann K, Bergander K, Weber N. Linear copolymeric poly(thia-alkanedioates) by lipase-catalyzed esterification and transesterification of 3,3'-thiodipropionic acid and its dimethyl ester with alpha,omega-alkanediols. Biotechnol Bioeng. 2008 Apr 1;99(5):1074-84. PubMed PMID: 17969136.
9: McDonald LC, Hackney CR, Ray B. Enhanced recovery of injured Escherichia coli by compounds that degrade hydrogen peroxide or block its formation. Appl Environ Microbiol. 1983 Feb;45(2):360-5. PubMed PMID: 6338823; PubMed Central PMCID: PMC242293.
10: Schürmann M, Deters A, Wübbeler JH, Steinbüchel A. A novel 3-sulfinopropionyl coenzyme A (3SP-CoA) desulfinase from Advenella mimigardefordensis strain DPN7T acting as a key enzyme during catabolism of 3,3'-dithiodipropionic acid is a member of the acyl-CoA dehydrogenase superfamily. J Bacteriol. 2013 Apr;195(7):1538-51. doi: 10.1128/JB.02105-12. Epub 2013 Jan 25. PubMed PMID: 23354747; PubMed Central PMCID: PMC3624521.
11: Rawat PC, Gupta CM. Behaviour of the thiodipropionic complex of In(III) and U(VI) at the DME in aqueous and aqueous methanolic solutions. Talanta. 1972 May;19(5):706-7. PubMed PMID: 18961104.
12: Wenning L, Stöveken N, Wübbeler JH, Steinbüchel A. Substrate and Cofactor Range Differences of Two Cysteine Dioxygenases from Ralstonia eutropha H16. Appl Environ Microbiol. 2015 Nov 20;82(3):910-21. doi: 10.1128/AEM.02568-15. Print 2016 Feb 1. PubMed PMID: 26590284; PubMed Central PMCID: PMC4725276.
13: Chandra S, Gautam S, Kumar A, Madan M. Coordination mode of pentadentate ligand derivative of 5-amino-1,3,4-thiadiazole-2-thiol with nickel(II) and copper(II) metal ions: synthesis, spectroscopic characterization, molecular modeling and fungicidal study. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 5;136 Pt B:672-81. doi: 10.1016/j.saa.2014.09.081. Epub 2014 Oct 6. PubMed PMID: 25448967.
14: Peplinski K, Ehrenreich A, Döring C, Bömeke M, Steinbüchel A. Investigations on the microbial catabolism of the organic sulfur compounds TDP and DTDP in Ralstonia eutropha H16 employing DNA microarrays. Appl Microbiol Biotechnol. 2010 Nov;88(5):1145-59. doi: 10.1007/s00253-010-2915-6. Epub 2010 Oct 6. PubMed PMID: 20924576; PubMed Central PMCID: PMC3128720.
15: Xu M, Qian J, Suo A, Wang H, Yong X, Liu X, Liu R. Reduction/pH dual-sensitive PEGylated hyaluronan nanoparticles for targeted doxorubicin delivery. Carbohydr Polym. 2013 Oct 15;98(1):181-8. doi: 10.1016/j.carbpol.2013.05.077. Epub 2013 Jun 5. PubMed PMID: 23987334.
16: Lütke-Eversloh T, Steinbüchel A. Novel precursor substrates for polythioesters (PTE) and limits of PTE biosynthesis in Ralstonia eutropha. FEMS Microbiol Lett. 2003 Apr 25;221(2):191-6. PubMed PMID: 12725926.
17: Lütke-Eversloh T, Bergander K, Luftmann H, Steinbüchel A. Identification of a new class of biopolymer: bacterial synthesis of a sulfur-containing polymer with thioester linkages. Microbiology. 2001 Jan;147(Pt 1):11-9. PubMed PMID: 11160796.
18: Schürmann M, Hirsch B, Wübbeler JH, Stöveken N, Steinbüchel A. Succinyl-CoA:3-sulfinopropionate CoA-transferase from Variovorax paradoxus strain TBEA6, a novel member of the class III coenzyme A (CoA)-transferase family. J Bacteriol. 2013 Aug;195(16):3761-73. doi: 10.1128/JB.00456-13. Epub 2013 Jun 14. PubMed PMID: 23772073; PubMed Central PMCID: PMC3754582.
19: Hirose M, Masuda A, Fukushima S, Ito N. Effects of subsequent antioxidant treatment on 7,12-dimethylbenz[a]anthracene-initiated carcinogenesis of the mammary gland, ear duct and forestomach in Sprague-Dawley rats. Carcinogenesis. 1988 Jan;9(1):101-4. PubMed PMID: 3121204.
20: Guo H, Kim JC. Reduction-Sensitive Poly(ethylenimine) Nanogel Bearing Dithiodipropionic Acid. Chem Pharm Bull (Tokyo). 2017;65(8):718-725. doi: 10.1248/cpb.c17-00029. PubMed PMID: 28768925.

Explore Compound Types